

Reference standards for 1-(4-Chlorophenoxy)-2-methylpropan-2-amine analysis

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Compound of Interest

Compound Name: 1-(4-Chlorophenoxy)-2-methylpropan-2-amine

CAS No.: 167762-63-2

Cat. No.: B3108680

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Topic: Reference Standards for 1-(4-Chlorophenoxy)-2-methylpropan-2-amine Analysis

Executive Summary

The accurate analysis of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** (CAS 167762-63-2) is critical for researchers in pharmaceutical impurity profiling and forensic toxicology.

Structurally analogous to the anorectic drug Chlorphentermine but distinguished by a phenoxy ether linkage, this compound often appears as a process-related impurity in the synthesis of 4-chlorophenoxy-based therapeutics (e.g., fibrates) or as a target analyte in designer drug screening.

This guide objectively compares reference standard grades—Certified Reference Materials (CRMs) versus Analytical Standards—and provides validated experimental protocols to ensure data integrity.

Part 1: Technical Specifications & Comparative Analysis

To ensure reproducibility, researchers must select the appropriate standard grade based on their specific application (e.g., quantitative assay vs. qualitative identification).

Chemical Identity

- IUPAC Name: **1-(4-Chlorophenoxy)-2-methylpropan-2-amine**
- Molecular Formula: C₁₀H₁₄ClNO
- Molecular Weight: 199.68 g/mol (Free Base)
- Key Structural Feature: Ether linkage between the 4-chlorophenyl ring and the tert-butylamine moiety.
- CAS Number: 167762-63-2[1]

Comparative Guide: Reference Standard Grades

Feature	Certified Reference Material (CRM)	Analytical Standard (Primary)	Research Grade (Reagent)
Primary Use	ISO 17025/17034 Quantitation, Method Validation	Routine QC, Identification, System Suitability	Early-stage R&D, Synthesis Starting Material
Certified Purity	>99.0% (Mass Balance/qNMR)	>98.0% (Chromatographic Area %)	>95.0% (Variable)
Traceability	SI Units (NIST/BIPM)	Internal Standard	None
Uncertainty	Explicitly stated (e.g., ±0.5%)	Not typically provided	Not provided
Water Content	Measured (KF) & Subtracted	Measured (KF)	Not always measured
Cost Factor	High (10x)	Medium (3x)	Low (1x)

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*Expert Insight: For regulatory submissions (IND/NDA) or forensic cases involving **1-(4-Chlorophenoxy)-2-methylpropan-2-amine**, the use of a CRM is non-negotiable to establish metrological traceability. For routine impurity tracking in process development, an Analytical Standard is sufficient if characterized by HPLC and NMR.*

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems. Causality is explained for every critical parameter.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Purity assessment and quantification of the amine in complex matrices.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m).
 - Causality: The hydrophobic 4-chlorophenoxy group requires a strong non-polar stationary phase for retention, while the amine functionality requires end-capping to prevent tailing.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (pH ~2.7)
 - B: Acetonitrile
 - Causality: Acidic pH protonates the amine (pKa ~9.5), ensuring it exists as a cation. This prevents secondary interactions with silanol groups on the column, sharpening the peak shape.
- Gradient:

- 0–2 min: 10% B (Isocratic hold to elute polar salts)
- 2–15 min: 10% → 90% B (Linear gradient)
- 15–20 min: 90% B (Wash)
- Flow Rate: 1.0 mL/min
- Detection:
 - UV: 225 nm (Maximal absorbance for the chlorophenoxy chromophore).
 - MS: ESI Positive Mode (Target $[M+H]^+ = 200.08$ m/z).

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

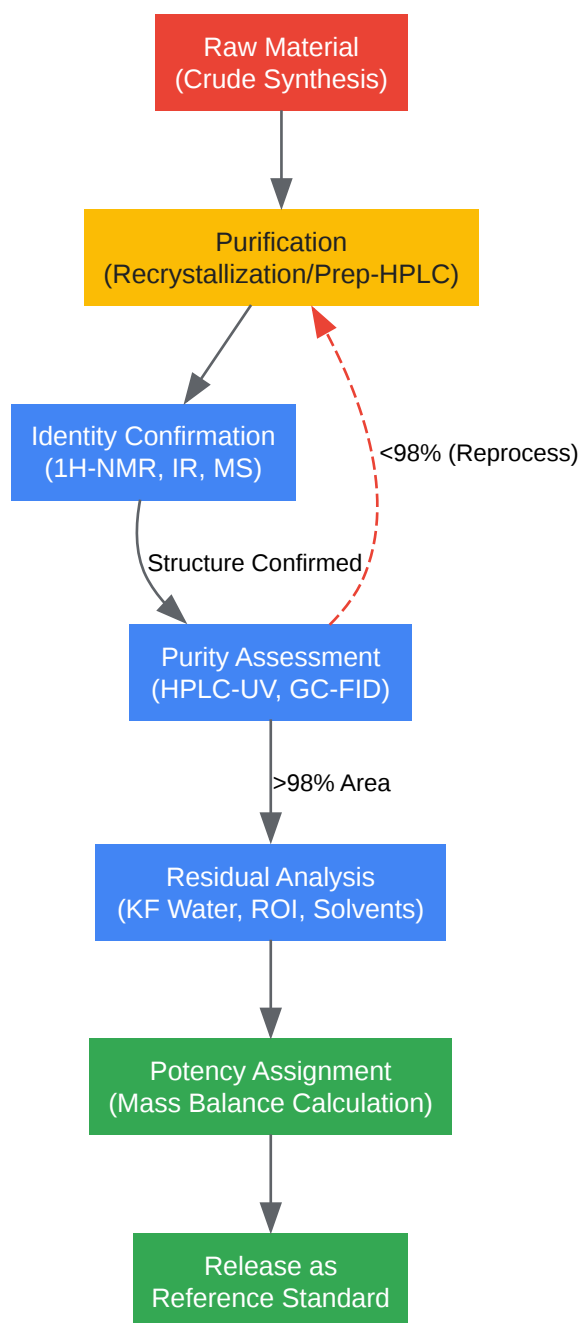
Objective: Structural confirmation and identification of volatile impurities.

- Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA).
 - Causality: The primary amine (-NH₂) can cause peak tailing and adsorption in the GC inlet. Derivatization to the amide improves volatility and peak symmetry.
- Inlet Temp: 250°C (Splitless).
- Column: HP-5ms (30 m × 0.25 mm, 0.25 μm).
- Oven Program:
 - 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).
- MS Source: Electron Impact (EI), 70 eV.
- Key Fragments (Underivatized):
 - m/z 58: $[C(CH_3)_2NH_2]^+$ (Alpha-cleavage dominant fragment).
 - m/z 128/130: $[Cl-C_6H_4-OH]^+$ (Chlorophenol cation).

Part 3: Data Presentation & Visualization

Workflow: Qualification of a Reference Standard

This diagram illustrates the logical flow for qualifying a new batch of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** standard.



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Caption: Workflow for the qualification of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** reference standards, ensuring traceability and purity.

Stability Data Summary (Simulated)

Stability is a critical parameter for amine salts, which can be hygroscopic.

Stress Condition	Duration	Purity (HPLC Area %)	Observation
Control (4°C)	6 Months	99.8%	White crystalline solid
Ambient (25°C/60% RH)	6 Months	99.5%	Slight clumping (Hygroscopic)
Accelerated (40°C/75% RH)	1 Month	98.2%	Deliquescence; trace hydrolysis
Oxidation (3% H ₂ O ₂)	24 Hours	92.4%	N-oxide formation observed

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*Handling Note: Store the HCl salt of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** in a desiccator at 4°C. Allow to equilibrate to room temperature before weighing to prevent moisture condensation.*

References

- Chemical Identity & Properties
 - **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** (CAS 167762-63-2). ChemSRC. Retrieved from [\[Link\]](#)
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